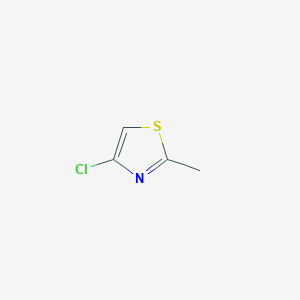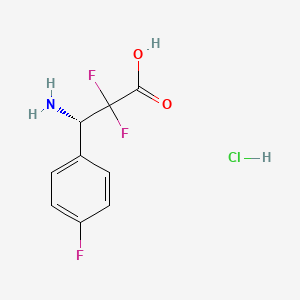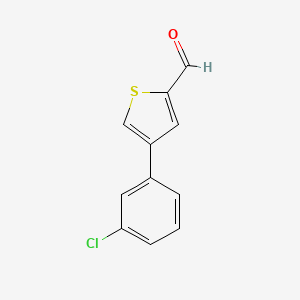![molecular formula C26H32N2O5 B13918410 tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate: is a chemical compound often used in peptide synthesis. It is known for its role as a protecting group for amino acids, particularly in the synthesis of peptides and proteins. The compound is characterized by its stability and ease of removal under specific conditions, making it a valuable tool in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under specific conditions.
Substitution: The tert-butyl and Fmoc groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids or peptides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .
Biology: In biological research, the compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs .
Medicine: The compound plays a role in the synthesis of peptide-based therapeutics, which are used in treating various diseases, including cancer and metabolic disorders .
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other biochemical reagents .
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the carboxyl group, ensuring selective reactions at the amino group. The removal of these protecting groups is achieved under specific conditions, allowing the synthesis of the desired peptide or protein .
Comparación Con Compuestos Similares
- tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxohexan-1-yl]carbamate
- tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxohexan-1-yl]carbamate
- tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxohexan-1-yl]carbamate
Uniqueness: The uniqueness of tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate lies in its specific protecting groups and their stability under various reaction conditions. The combination of the Fmoc and tert-butyl groups provides a versatile tool for peptide synthesis, allowing for selective protection and deprotection of functional groups .
Propiedades
Fórmula molecular |
C26H32N2O5 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-18(16-29)10-8-9-15-27-24(30)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31) |
Clave InChI |
JPWWQGKYHGUXMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)

![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)






![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)

